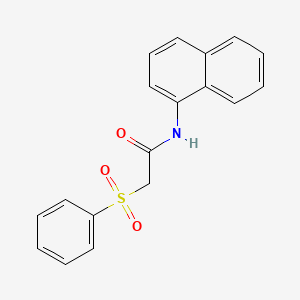

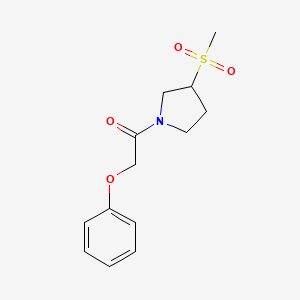

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

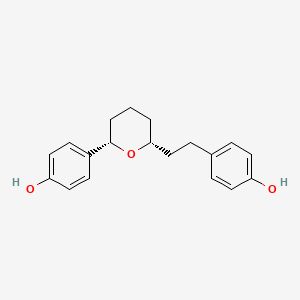

The compound "2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide" is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a benzenesulfonyl group and an acetamide moiety attached to the naphthalene core. The structure of this compound suggests potential for diverse chemical reactivity and biological activity, as indicated by the research on similar naphthalene derivatives .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves reactions such as acylation, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions leads to the formation of benzenesulfonamide derivatives . These methods highlight the versatility of naphthalene as a core structure for the synthesis of various functionalized compounds.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various functional groups to be attached. X-ray single crystallography has been used to determine the solid-state properties of such compounds, revealing their three-dimensional arrangements and intermolecular interactions . The dihedral angle between the benzene and naphthalene rings, as well as bond lengths, are critical parameters that can influence the physical and chemical properties of these molecules .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a range of chemical reactions. For instance, cascade reactions involving benzoyl sulfoxonium ylides with α-diazocarbonyl compounds can lead to the formation of highly functionalized naphthalenones . These reactions demonstrate the reactivity of the naphthalene ring system and its ability to form complex structures with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the presence of a hydroxamic acid group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide confers metal-chelating properties, making it a potent inhibitor of aminopeptidase N . Additionally, the introduction of sulfonyl and acetamide groups can enhance the lipophilicity of the molecules, which is important for their potential as CNS-penetrating agents . The antibacterial and anti-enzymatic activities of these compounds are also notable, as they can be potent antibacterial agents and moderate to weak enzyme inhibitors .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications

- Synthesis of Naphthalene Derivatives: Chen et al. (2019) demonstrated a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones, which are versatile intermediates for diversely functionalized naphthalene derivatives (Chen et al., 2019).

- Synthesis of Polysubstituted Naphthalenes: Katritzky et al. (1997) described the synthesis of polysubstituted naphthalenes through benzotriazole-assisted aromatic ring annulation, demonstrating an efficient and general method for creating these compounds (Katritzky et al., 1997).

Environmental Science Applications

- Extraction of Sulfonates in Industrial Effluents: Alonso et al. (1999) developed a solid-phase extraction procedure for polar benzene- and naphthalenesulfonates in industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry (Alonso et al., 1999).

- Adsorption Characteristics in Water Treatment: Wu et al. (2011) explored the adsorption characteristics of graphene for removing hazardous chemicals like naphthalenesulfonic acid from wastewater, indicating potential applications in water purification (Wu et al., 2011).

Materials Science Applications

- Polymerization Catalysis: Wu et al. (2016) investigated naphthalene-bridged phosphine–sulfonate ligands in palladium and nickel catalysts for ethylene polymerization and copolymerization, highlighting the utility in materials synthesis (Wu et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that n-benzenesulfonyl derivatives have shown antibacterial activity . They are known to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .

Mode of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles, bonding to and forming products with a variety of electrophiles . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that the compound’s sulfonamide group can participate in various reactions, influencing different biochemical pathways .

Pharmacokinetics

Similar compounds, such as benzenesulfonamide, are known to be soluble in ethanol and ether, and insoluble in water . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.

Result of Action

aureus (MRSA) ATCC 43300 . This suggests that the compound might have similar antibacterial effects.

Action Environment

It is known that the stability of similar compounds, such as pefabloc® sc, is affected by both ph and temperature . This suggests that the compound’s action might also be influenced by similar environmental factors.

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c20-18(13-23(21,22)15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCSRNMKNJCCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

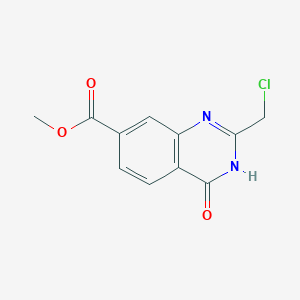

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

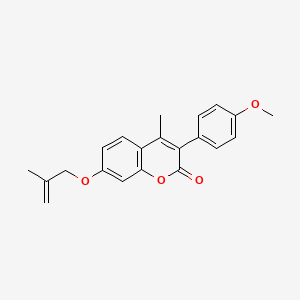

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

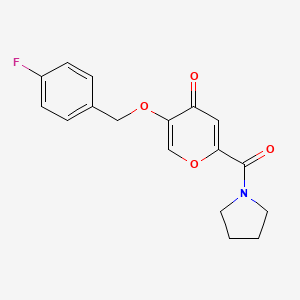

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)